N-[2-(phenylethynyl)phenyl]undecanamide
Description
N-[2-(phenylethynyl)phenyl]undecanamide is a structurally complex organic compound characterized by:
- Undecanamide backbone: An 11-carbon aliphatic chain terminating in an amide group.
- Aromatic substitution: A phenyl ring substituted at the ortho-position with a phenylethynyl group (–C≡C–Ph).
- Functional groups: The amide linkage (–CONH–) and rigid ethynyl spacer, which confer unique electronic and steric properties.
This compound’s structural features make it a subject of interest in medicinal chemistry and materials science, particularly for applications requiring tailored solubility, metabolic stability, or specific binding interactions .
Properties
IUPAC Name |
N-[2-(2-phenylethynyl)phenyl]undecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-2-3-4-5-6-7-8-12-19-25(27)26-24-18-14-13-17-23(24)21-20-22-15-10-9-11-16-22/h9-11,13-18H,2-8,12,19H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPWRAIZVKDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC=C1C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[2-(phenylethynyl)phenyl]undecanamide typically begins with the preparation of 2-(phenylethynyl)benzoic acid.
Amidation Reaction: The 2-(phenylethynyl)benzoic acid is then reacted with undecylamine under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(phenylethynyl)phenyl]undecanamide can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the amide functional group, to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: N-[2-(phenylethynyl)phenyl]undecanamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the design of new pharmaceuticals with potential therapeutic effects.
Biological Probes: It can be used as a probe in biochemical studies to investigate molecular interactions and pathways.
Industry:
Polymer Chemistry: this compound can be incorporated into polymer matrices to modify their properties, such as enhancing thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N-[2-(phenylethynyl)phenyl]undecanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison Based on Aliphatic Chain Length
Variations in the aliphatic chain length significantly influence physicochemical and biological properties:
| Compound Name | Chain Length | Key Properties |
|---|---|---|
| N-(2-acetylphenyl)octanamide | C8 | Moderate anti-inflammatory activity |
| N-(2-acetylphenyl)decanamide | C10 | Enhanced solubility in polar solvents |
| N-[2-(phenylethynyl)phenyl]undecanamide | C11 | Balanced lipophilicity; potential metabolic stability |
| N-Hydroxy-N-phenylnonadecanamide | C19 | High hydrophobicity; limited solubility |
- Key Insight : The C11 chain in the target compound optimizes lipophilicity for membrane permeability while avoiding excessive hydrophobicity, unlike longer-chain analogs (e.g., C19) .
Comparison Based on Aromatic Substituents
Substituents on the phenyl ring dictate electronic effects and biological interactions:
| Compound Name | Aromatic Substituent | Unique Features |
|---|---|---|
| N-(3-chloropyridin-2-yl)undecanamide | Chloropyridine ring | Enhanced halogen bonding potential |
| N-(2H-1,3-benzodioxol-5-yl)undecanamide | Benzodioxole ring | Improved metabolic resistance |
| This compound | Phenylethynyl group | Rigid conjugation; π-π stacking capability |
| 2-(2-Phenylethynyl)aniline | Phenylethynyl + amine | High reactivity in CO2 incorporation |
- Key Insight : The phenylethynyl group’s rigidity facilitates π-π stacking in supramolecular assemblies, contrasting with flexible substituents (e.g., chloropyridine) .
Functional Group Modifications
The amide group and additional functionalities impact solubility and reactivity:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide | Hydroxyl + amide | Antimicrobial potential |
| N-[4-(dimethylamino)phenyl]acetamide | Dimethylamino + amide | Analgesic properties |
| This compound | Amide + ethynyl | Potential neuroprotective activity |
| N-(3-nitrophenyl)[...]acetamide | Nitro + amide | Enhanced electron-withdrawing effects |
- Key Insight : The absence of polar groups (e.g., hydroxyl or nitro) in the target compound reduces aqueous solubility but increases blood-brain barrier penetration compared to analogs like N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide .
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